N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
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Description
N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H15FN4OS and its molecular weight is 378.43. The purity is usually 95%.
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Mechanism of Action
The mode of action of such compounds often involves interactions with specific proteins or enzymes in the body, leading to changes in cellular processes. The exact nature of these interactions would depend on the specific structure of the compound and the target it interacts with .
The compound’s effect on biochemical pathways would also depend on its specific target. For example, if the compound were to act as an inhibitor of a particular enzyme, it could disrupt the pathway that the enzyme is involved in, leading to downstream effects .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. For instance, the presence of certain functional groups could affect how well the compound is absorbed in the gut, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
The result of the compound’s action would be a change in the function of its target, which could have various effects at the molecular and cellular levels. This could potentially lead to therapeutic effects, depending on the nature of the target and the specific disease or condition being treated .
Finally, environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s activity, or affect its stability .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-14-8-10-15(11-9-14)25-18(23-24-20(25)27)12-22-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHZSIGJJAUQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NNC(=S)N3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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